molecular formula C15H17NO2 B1298902 ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 5159-70-6

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1298902
CAS RN: 5159-70-6
M. Wt: 243.3 g/mol
InChI Key: FIQJDBIRRVQTJN-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole with additional functional groups that include an ethyl ester and a benzoate moiety.

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For example, the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, other related compounds are synthesized through condensation reactions, as seen in the synthesis of various metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is almost planar and can be slightly distorted from perfect symmetry. The substituents attached to the pyrrole ring can influence the overall molecular geometry, as observed in the crystal structure analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The angles between the planes of the substituents and the pyrrole ring are critical in determining the molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including condensation, hydrogen bonding, and charge transfer interactions. The formation of dimers through hydrogen bonding is a common phenomenon, as indicated by the vibrational analysis of several compounds, which shows red shifts in specific vibrational modes due to hydrogen bonding . These interactions are crucial in the solid-state formation of dimers and can be analyzed using quantum chemical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods like FT-IR, FT-Raman, 1H NMR, and UV-Visible spectroscopy are used to characterize these compounds . The non-linear optical (NLO) properties of these compounds are of particular interest due to their potential applications in NLO devices. The first hyperpolarizability values indicate the NLO response of the compounds . Additionally, molecular docking studies can suggest potential biological activities, such as inhibitory activity against specific enzymes .

Scientific Research Applications

Fluorescent Probes for Carbon Dioxide Detection

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been utilized in the development of novel fluorescent probes with aggregation-enhanced emission features. These probes, such as 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, are used for the real-time, quantitative detection of low levels of carbon dioxide in gas mixtures. This application is significant in both biological and medical fields (Wang et al., 2015).

Structural Analysis and Characterization

Extensive structural analysis and characterization of related compounds of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been conducted. Studies include X-ray diffraction analysis and NMR data recording to support structural assignments, as seen in compounds like ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate (Waugh et al., 1985).

Synthesis of Potential Metabolites

Research includes the synthesis of potential metabolites of related compounds to ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. For example, the synthesis of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate metabolites has been explored (Sunthankar et al., 1993).

Non-Linear Optical Material Studies

Compounds derived from ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied for their potential as non-linear optical (NLO) materials. This is due to their high hyperpolarizability, making them suitable for the formation of new heterocyclic compounds (Singh et al., 2014).

Hydrogen-Bonded Supramolecular Structures

Investigations into hydrogen-bonded supramolecular structures have been conducted using derivatives of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. Studies focus on understanding the molecular structures and bonding patterns in these compounds (Portilla et al., 2007).

Spectroscopy and Quantum Chemical Analysis

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives have been characterized using spectroscopy methods and quantum chemical calculations. These analyses help understand the interaction sites, nature of interactions, and vibrational shifts in compounds (Singh et al., 2013).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)13-7-9-14(10-8-13)16-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJDBIRRVQTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351510
Record name Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS RN

5159-70-6
Record name Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-1-(4-ETHOXYCARBONYLPHENYL)PYRROLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-ethoxycarbonylaniline (82.6 g), acetonylacetone (68.5 g) and concentrated sulfuric acid (one drop) were heated at 150° C. for one hour. The reaction mixture was diluted with ethyl acetate and washed with water, followed by drying and concentrating, whereby 1-(4-ethoxycarbonylphenyl)-2,5-dimethylpyrrole was obtained.
Quantity
82.6 g
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reactant
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68.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SD Joshi, SR Dixit, S Gadag, VH Kulkarni… - … and Reports in …, 2015 - Taylor & Francis
A novel series of pyrrole derivatives were designed and synthesized with an aim to overcome the growing antitubercular resistance and develop more potent antimicrobial agents. In …
Number of citations: 9 www.tandfonline.com
SD Joshi, UA More, SR Dixit, HH Korat… - Medicinal Chemistry …, 2014 - Springer
A new series of pyrrole derivatives have been designed, synthesized, and their structures have been elucidated along with the evaluation of antitubercular activity against …
Number of citations: 44 link.springer.com
D Semenya, M Touitou, D Masci, CM Ribeiro… - European Journal of …, 2022 - Elsevier
An exploration of the chemical space around a 2,5-dimethylpyrrole scaffold of antitubercular hit compound 1 has led to the identification of new derivatives active against Mycobacterium …
Number of citations: 7 www.sciencedirect.com
SD Joshi, UA More, SR Dixit, SV Balmi, BG Kulkarni… - Bioorganic …, 2017 - Elsevier
In efforts to develop new antitubercular agents, we report here the synthesis of a series of novel pyrrole hydrazine derivatives. The molecules were evaluated against inhibitors of InhA, …
Number of citations: 8 www.sciencedirect.com

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